6'-amino-3'-ethyl-1'H-spiro[fluorene-9,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile
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Overview
Description
6’-amino-3’-ethyl-1’H-spiro[fluorene-9,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a three-dimensional configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-amino-3’-ethyl-1’H-spiro[fluorene-9,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile typically involves a multi-component reaction. One common method includes the reaction of 1H-pyrrole-2,3-diones with malononitrile and pyrazolones . This reaction is carried out under specific conditions, often involving the use of a catalyst and controlled temperature to ensure the formation of the desired spiro compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and green chemistry principles, such as solvent-free reactions or the use of water as a solvent, can be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
6’-amino-3’-ethyl-1’H-spiro[fluorene-9,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carbonyl compounds, while reduction may yield alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the nucleophile used .
Scientific Research Applications
6’-amino-3’-ethyl-1’H-spiro[fluorene-9,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile has several scientific research applications:
Organic Electronics: This compound can be used as a host material in organic light-emitting diodes (OLEDs) due to its unique electronic properties.
Medicinal Chemistry:
Biological Research: The compound can be used in studies related to enzyme inhibition and receptor binding, providing insights into molecular interactions and mechanisms of action.
Industrial Applications: It can be used in the development of new materials with specific properties, such as corrosion inhibitors or fluorescence sensors.
Mechanism of Action
The mechanism of action of 6’-amino-3’-ethyl-1’H-spiro[fluorene-9,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in their activity or function. The compound’s unique structure allows it to fit into binding sites with high specificity, modulating biological pathways and exerting its effects .
Comparison with Similar Compounds
Similar Compounds
- 6’-amino-3’-methyl-2-oxo-1’H-spiro[indoline-3,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile
- 6’-amino-3’-methyl-2-oxo-1’-phenyl-1’H-spiro[indoline-3,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile
Uniqueness
6’-amino-3’-ethyl-1’H-spiro[fluorene-9,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile stands out due to its specific structural features, such as the presence of the fluorene moiety and the spiro configuration. These characteristics contribute to its unique electronic and chemical properties, making it suitable for specialized applications in organic electronics and medicinal chemistry .
Properties
Molecular Formula |
C21H16N4O |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
6-amino-3-ethylspiro[2H-pyrano[2,3-c]pyrazole-4,9'-fluorene]-5-carbonitrile |
InChI |
InChI=1S/C21H16N4O/c1-2-17-18-20(25-24-17)26-19(23)16(11-22)21(18)14-9-5-3-7-12(14)13-8-4-6-10-15(13)21/h3-10H,2,23H2,1H3,(H,24,25) |
InChI Key |
CBJRQEWZZKWRDD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=NN1)OC(=C(C23C4=CC=CC=C4C5=CC=CC=C35)C#N)N |
Origin of Product |
United States |
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